molecular formula C16H11ClN4O B14152355 3-(1H-1,3-benzimidazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone CAS No. 338794-00-6

3-(1H-1,3-benzimidazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone

Cat. No.: B14152355
CAS No.: 338794-00-6
M. Wt: 310.74 g/mol
InChI Key: NSIUYKCDUMVHHY-UHFFFAOYSA-N
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Description

3-(1H-1,3-benzimidazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone is a heterocyclic compound that combines the structural features of benzimidazole and quinazolinone

Preparation Methods

The synthesis of 3-(1H-1,3-benzimidazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone typically involves the condensation of appropriate benzimidazole and quinazolinone precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-chloro-3-formylquinazolinone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

3-(1H-1,3-benzimidazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.

    Medicine: The compound is being investigated for its potential as an anticancer agent, as it can inhibit the growth of cancer cells by interfering with specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzimidazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby preventing the proliferation of cancer cells.

Comparison with Similar Compounds

3-(1H-1,3-benzimidazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone can be compared with other similar compounds, such as:

    3-(1H-1,3-benzimidazol-2-yl)-2,7-dimethoxyquinoline: This compound has a similar benzimidazole structure but differs in the quinoline moiety and the presence of methoxy groups.

    4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzamide: This compound also contains a benzimidazole ring but has different substituents and a benzamide moiety.

Properties

CAS No.

338794-00-6

Molecular Formula

C16H11ClN4O

Molecular Weight

310.74 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-7-chloro-2-methylquinazolin-4-one

InChI

InChI=1S/C16H11ClN4O/c1-9-18-14-8-10(17)6-7-11(14)15(22)21(9)16-19-12-4-2-3-5-13(12)20-16/h2-8H,1H3,(H,19,20)

InChI Key

NSIUYKCDUMVHHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=NC4=CC=CC=C4N3

Origin of Product

United States

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